Chemical structure and properties of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride
Chemical structure and properties of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] This guide provides a detailed technical overview of a specific derivative, N,1-dimethyl-1H-pyrazol-3-amine hydrochloride. While this compound is commercially available for research purposes, detailed experimental data in peer-reviewed literature is sparse.[1][3] Consequently, this document synthesizes established principles of pyrazole chemistry with data from closely related analogues to present a comprehensive profile, including a proposed synthetic route, predicted spectral characteristics, and an exploration of its potential biological significance.
Chemical Identity and Physicochemical Properties
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is the hydrochloride salt of the N-methylated derivative of 1-methyl-1H-pyrazol-3-amine. The core structure is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
| Property | Value | Source |
| IUPAC Name | N,1-dimethyl-1H-pyrazol-3-amine hydrochloride | N/A |
| CAS Number | 1607302-11-3 | [1][3] |
| Molecular Formula | C₅H₁₀ClN₃ | [4] |
| Molecular Weight | 147.61 g/mol | Calculated |
| Canonical SMILES | CNC1=NN(C=C1)C.Cl | [4] |
| InChI | InChI=1S/C5H9N3.ClH/c1-6-5-3-4-8(2)7-5;/h3-4H,1-2H3,(H,6,7);1H | [4] |
Note: Properties for the free base (N,1-dimethyl-1H-pyrazol-3-amine) are often reported in databases. The molecular formula for the free base is C₅H₉N₃, with a molecular weight of 111.15 g/mol .[5][6]
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride.
Step 1: N-methylation of 1-methyl-1H-pyrazol-3-amine
The initial step involves the selective methylation of the exocyclic amine of 1-methyl-1H-pyrazol-3-amine.
Protocol:
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To a solution of 1-methyl-1H-pyrazol-3-amine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
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The resulting suspension is stirred at room temperature for 30-60 minutes to ensure complete deprotonation of the amine.
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A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, is then added dropwise at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N,1-dimethyl-1H-pyrazol-3-amine free base.
Causality and Expertise: The choice of a strong, non-nucleophilic base like NaH is crucial to deprotonate the amine without competing in the subsequent alkylation. An aprotic solvent is necessary to prevent quenching of the base. This method is a standard and reliable approach for the N-alkylation of amines.
Step 2: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt to improve stability and solubility in aqueous media.
Protocol:
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The crude N,1-dimethyl-1H-pyrazol-3-amine is dissolved in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.
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A solution of hydrogen chloride (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.
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The hydrochloride salt will typically precipitate out of the solution.
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The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N,1-dimethyl-1H-pyrazol-3-amine hydrochloride as a solid.
Trustworthiness: This is a standard and robust method for the formation of hydrochloride salts of basic organic compounds, ensuring a stable and easily handleable final product.
Spectroscopic Characterization (Predicted)
As experimental spectra for N,1-dimethyl-1H-pyrazol-3-amine hydrochloride are not widely published, the following are predicted spectra based on known data for similar pyrazole derivatives and fundamental principles of spectroscopy.[8][9][10][11][12]
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | H5 (pyrazole ring) | The proton at C5 is coupled to the proton at C4. |
| ~5.8 | d | 1H | H4 (pyrazole ring) | The proton at C4 is coupled to the proton at C5. |
| ~3.6 | s | 3H | N1-CH₃ | Singlet for the methyl group on the pyrazole nitrogen. |
| ~2.8 | s | 3H | N-CH₃ | Singlet for the methyl group on the exocyclic amine. |
| Broad signal | s | 2H | -NH₂⁺- | The acidic proton of the ammonium salt and the amine proton may show a broad, exchangeable signal. |
Note: Chemical shifts are relative to tetramethylsilane (TMS). In the hydrochloride salt, protonation of the exocyclic amine is expected, leading to a downfield shift of adjacent protons.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show five distinct carbon signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C3 | Carbon attached to the exocyclic nitrogen. |
| ~138 | C5 | Carbon in the pyrazole ring. |
| ~95 | C4 | Carbon in the pyrazole ring. |
| ~36 | N1-CH₃ | Methyl carbon on the pyrazole nitrogen. |
| ~30 | N-CH₃ | Methyl carbon on the exocyclic amine. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | N-H stretch | Amine/Ammonium |
| 2800-3000 | C-H stretch | CH₃, aromatic C-H |
| ~1620 | C=N, C=C stretch | Pyrazole ring |
| ~1580 | N-H bend | Amine/Ammonium |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected molecular ion peak for the free base would be:
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[M+H]⁺: m/z ≈ 112.08
The PubChemLite database predicts collision cross-section values for various adducts, which can be useful for ion mobility-mass spectrometry analysis.[4]
Potential Biological Activities and Applications
While specific biological data for N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is not available in the public domain, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities.[13][14] This suggests that the title compound could be a valuable building block or lead compound in drug discovery.
Caption: Diverse pharmacological activities associated with the pyrazole scaffold.
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Anti-inflammatory: Many pyrazole-containing compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[13]
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Anticancer: Certain pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[14]
-
Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal activities.
-
Neuroprotective: Some pyrazole derivatives have been investigated for their potential in treating neurodegenerative diseases.
Given its structure as a small, functionalized heterocyclic amine, N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is a prime candidate for use in the synthesis of larger, more complex molecules for high-throughput screening in various disease models. The presence of the secondary amine provides a reactive handle for further derivatization.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is not widely available. However, based on the data for closely related aminopyrazoles, the following precautions are recommended:
-
Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is a functionalized pyrazole derivative with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological relevance based on established chemical principles and data from analogous structures. As a readily available building block, it represents an opportunity for researchers to explore new chemical space in the quest for novel therapeutic agents.
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